Whitepaper: Physicochemical Profiling and Synthetic Workflows of 1-(Ethylsulfonyl)piperidin-4-amine
Whitepaper: Physicochemical Profiling and Synthetic Workflows of 1-(Ethylsulfonyl)piperidin-4-amine
Executive Summary & Strategic Importance
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the structural merits of bifunctional building blocks. 1-(Ethylsulfonyl)piperidin-4-amine has emerged as a highly versatile intermediate in modern medicinal chemistry, particularly in the synthesis of targeted kinase inhibitors and G-protein-coupled receptor (GPCR) modulators[1][2].
Its architecture is strategically valuable: the rigid piperidine scaffold imparts favorable pharmacokinetic (PK) properties by reducing conformational entropy; the ethylsulfonyl moiety serves as a potent, metabolically stable hydrogen bond acceptor; and the primary amine acts as a highly reactive nucleophile for downstream cross-coupling reactions. This whitepaper provides a comprehensive, self-validating guide to its physicochemical properties, synthetic protocols, and applications.
Structural & Physicochemical Profiling
Understanding the physicochemical behavior of 1-(Ethylsulfonyl)piperidin-4-amine is critical for optimizing both its synthesis and its integration into larger active pharmaceutical ingredients (APIs). The molecule exhibits a distinct electronic dichotomy: the N1 nitrogen is tied up in an electron-withdrawing sulfonamide linkage (rendering it non-basic), while the N4 nitrogen is a highly basic primary amine.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 1-(Ethylsulfonyl)piperidin-4-amine |
| CAS Registry Number | 651056-79-0 (Hydrochloride salt)[3][4] |
| Molecular Formula | C₇H₁₇ClN₂O₂S (HCl salt); C₇H₁₆N₂O₂S (Free base)[4] |
| Molecular Weight | 228.74 g/mol (HCl salt); 192.28 g/mol (Free base)[4] |
| Physical State | Solid (typically white to off-white crystalline powder)[5] |
| Solubility | Soluble in Water (as HCl salt), DMSO, Methanol, DMF |
| pKa (Estimated) | ~9.5 (Primary amine), Non-basic (Sulfonamide) |
| LogP (Estimated) | -0.2 to 0.4 (Hydrophilic/Polar nature) |
| Storage Conditions | 2-8°C, desiccated, protected from light[5] |
Validated Synthetic Methodology
The synthesis of 1-(Ethylsulfonyl)piperidin-4-amine requires an orthogonal protection strategy to prevent the primary amine from reacting with the sulfonyl chloride.
Expert Insight: While some patent literature (e.g., WO2010038465A1) ambiguously refers to the starting material as "1-benzyl piperidin-4-ylcarbamate"[1], mechanistic causality dictates that the piperidine N1 nitrogen must be a free secondary amine to undergo nucleophilic attack on ethanesulfonyl chloride. Therefore, the chemically accurate starting material is Benzyl piperidin-4-ylcarbamate (where the N4 primary amine is protected by a Carboxybenzyl/Cbz group).
Step-by-Step Experimental Protocol
Step 1: N1-Sulfonylation
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Preparation: Dissolve Benzyl piperidin-4-ylcarbamate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
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Base Addition: Add Triethylamine (TEA, 2.0 eq) and cool the reaction mixture to 0 °C using an ice bath[1].
-
Electrophile Addition: Dropwise add Ethanesulfonyl chloride (1.2 eq) to maintain the internal temperature below 5 °C.
-
Propagation: Allow the reaction to warm to room temperature and stir overnight[1].
-
Causality Check: The low temperature prevents exothermic side reactions. TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward. Validate completion via TLC (Ninhydrin stain will show the disappearance of the secondary amine).
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Workup: Quench with 1N HCl, extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate to yield Benzyl (1-(ethylsulfonyl)piperidin-4-yl)carbamate.
Step 2: Cbz Deprotection (Hydrogenolysis)
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Preparation: Dissolve the intermediate in HPLC-grade Methanol.
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Catalyst: Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) carefully under an inert argon atmosphere.
-
Reaction: Purge the flask with Hydrogen (H₂) gas and stir vigorously at room temperature under a hydrogen balloon (1 atm) for 4-6 hours.
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Causality Check: Pd/C selectively catalyzes the cleavage of the benzyl carbamate bond without reducing the sulfonamide. Methanol is chosen for its high solubilizing power for the resulting polar free base.
-
Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.
Step 3: Hydrochloride Salt Formation (Self-Validating Stabilization)
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Preparation: Dissolve the crude free base in dry dioxane.
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Precipitation: Add a solution of 4N HCl in dioxane (1.1 eq) dropwise at 0 °C.
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Causality Check: The free primary amine is highly basic and prone to atmospheric CO₂ absorption (forming carbamates). Converting it to the HCl salt (CAS: 651056-79-0) significantly enhances its shelf-life and handling properties[3].
-
Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum.
Caption: Step-by-step synthesis workflow of 1-(Ethylsulfonyl)piperidin-4-amine.
Applications in Medicinal Chemistry & Targeted Therapies
1-(Ethylsulfonyl)piperidin-4-amine is frequently utilized via S_NAr (Nucleophilic Aromatic Substitution) or Buchwald-Hartwig amination to functionalize core heterocyclic scaffolds.
Isoquinoline Derivatives
In the development of novel immunomodulatory or anti-inflammatory agents, this building block is coupled to 8-substituted isoquinolines[1]. The ethylsulfonyl group projects into solvent-exposed regions of the target protein, improving the overall solubility of the lipophilic isoquinoline core.
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
CDK2 is a critical driver of the cell cycle (G1 to S phase transition) and is frequently dysregulated in ovarian and breast cancers[2]. 1-(Ethylsulfonyl)piperidin-4-amine is used to synthesize aminopyrimidine-based CDK2 inhibitors. The primary amine forms the critical linkage to the pyrimidine core, while the piperidine ring directs the ethylsulfonyl group to interact with specific residues in the ATP-binding pocket of CDK2, enhancing kinase selectivity.
Caption: Mechanistic role of 1-(Ethylsulfonyl)piperidin-4-amine in the CDK2 inhibition pathway.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:
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LC-MS (Liquid Chromatography-Mass Spectrometry): The free base should exhibit a distinct [M+H]⁺ peak at m/z 193.28. The absence of a peak at m/z 327 (Cbz-protected intermediate) confirms complete hydrogenolysis.
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¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic ethyl signals: a triplet around δ 1.2 ppm (-CH₃) and a quartet around δ 3.0 ppm (-CH₂-SO₂-). A broad singlet integrating to 3 protons (if analyzed as the HCl salt) around δ 8.0-8.5 ppm confirms the presence of the -NH₃⁺ group.
References
- Title: WO2010038465A1 - 8-substituted isoquinoline derivative and use thereof Source: Google Patents / World Intellectual Property Organization URL
- Title: United States Patent: Cyclin-dependent kinase inhibitors and their synthesis Source: Google Patents / United States Patent and Trademark Office URL
Sources
- 1. WO2010038465A1 - 8-substituted isoquinoline derivative and use thereof - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride [cymitquimica.com]
- 4. 1-(ethylsulfonyl)piperidin-4-amine hydrochloride price,buy 1-(ethylsulfonyl)piperidin-4-amine hydrochloride - chemicalbook [chemicalbook.com]
- 5. scbt.com [scbt.com]
